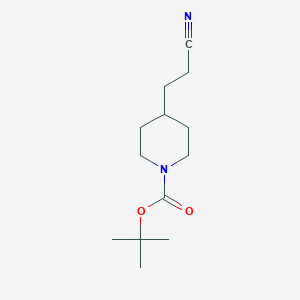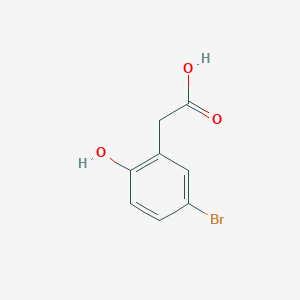
2-Bromo-6-isopropoxypyridine
Übersicht
Beschreibung
2-Bromo-6-isopropoxypyridine is a compound that is closely related to various brominated pyridine derivatives, which are often used as intermediates in the synthesis of complex molecules for medicinal chemistry and material science. Although the specific compound 2-Bromo-6-isopropoxypyridine is not directly mentioned in the provided papers, the related compounds discussed offer insights into the reactivity and utility of brominated pyridines in synthetic chemistry.
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a topic of interest due to their utility as building blocks in organic synthesis. For example, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency, as demonstrated in the synthesis of the potent opioid carfentanil . Similarly, the preparation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine through halogen dance reactions indicates the versatility of brominated pyridines in generating functionalized compounds . The synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine from dihydroxy-isonicotinic acid further exemplifies the potential of brominated pyridines to act as precursors for tridentate ligands .
Molecular Structure Analysis
The molecular structure of brominated pyridines can be complex, as evidenced by the crystal structure analysis of 2-bromo-4-hydroxypyridine, which displays both the 4-hydroxypyridine and 4-pyridone tautomers . This tautomerism and the presence of hydrogen and halogen bonding interactions are crucial for understanding the reactivity and binding properties of such compounds.
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions, such as the regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine, which yield carbon-substituted pyridines . The efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including methoxylation, oxidation, and nucleophilic substitution, highlighting the reactivity of brominated pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their substituents and molecular structure. For instance, the synthesis and characterization of lanthanide complexes with 2-bromo-5-methoxybenzoic acid reveal insights into their crystal structures, thermodynamic properties, and luminescence behaviors . The preparation of amino-functionalized 2,2'-bipyridines and their subsequent transformations demonstrate the synthetic versatility of brominated pyridines .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Convertible Isocyanide Development : 2-Bromo-6-isocyanopyridine is noted for its stability and synthetic efficiency, serving as a convertible isocyanide suitable for multicomponent chemistry. Its practical utility is underscored by its role in the synthesis of significant compounds like carfentanil (Gydo van der Heijden et al., 2016).
Halogen-rich Intermediate Synthesis : The compound serves as a valuable building block in medicinal chemistry, exemplified by the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. These intermediates are critical for creating pentasubstituted pyridines with functionalities necessary for further chemical manipulations (Yong-Jin Wu et al., 2022).
Catalytic and Electrocatalytic Applications
Catalytic Ligand Development : The molecule aids in the construction of ligands with pendant arms, essential for the rational design of ligands bearing oxophilic and anionic sidearms. These ligands are crucial for labeling biological material and further functionalization (L. Charbonnière et al., 2002).
Electrocatalytic Carboxylation : A novel electrochemical procedure highlights the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, resulting in 6-aminonicotinic acid. The process avoids the use of volatile and toxic solvents and catalysts, marking an advancement in eco-friendly synthesis methods (Q. Feng et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-6-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQOILDHZGNUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623306 | |
| Record name | 2-Bromo-6-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-isopropoxypyridine | |
CAS RN |
463336-87-0 | |
| Record name | 2-Bromo-6-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-isopropoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)




![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)


